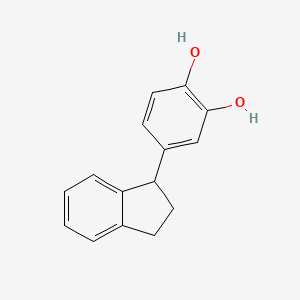
4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an indane moiety, which consists of a cyclopentane fused to a benzene ring. The presence of both the dihydroxybenzene and indane structures makes this compound unique and of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol typically involves the cyclization of substituted nitro-phenylbutanoic acids to form nitromethylindanone, followed by reduction and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The indane moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the indane moiety.
Indane: Contains the indane moiety but lacks the hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yl)benzene-1,2-diol is unique due to the combination of the dihydroxybenzene and indane structures. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
52995-21-8 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c16-14-8-6-11(9-15(14)17)13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13,16-17H,5,7H2 |
Clave InChI |
UNTIELLVTBFJHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


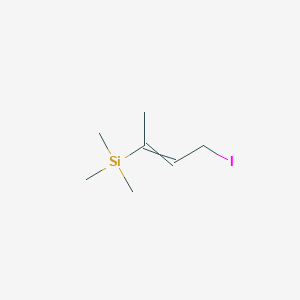
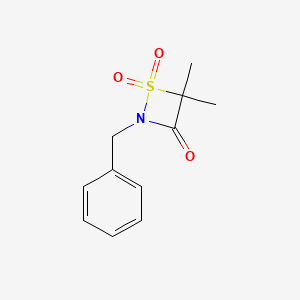


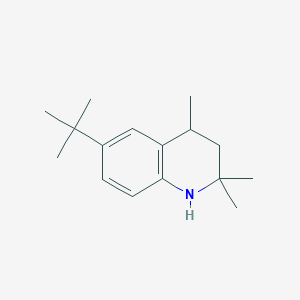
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)


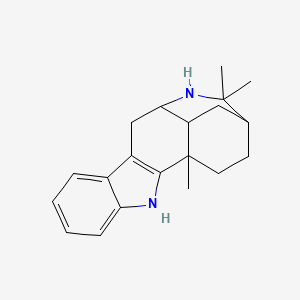
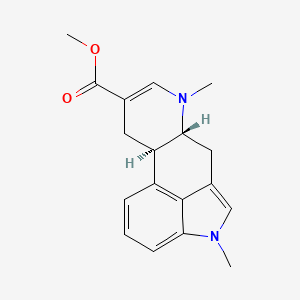
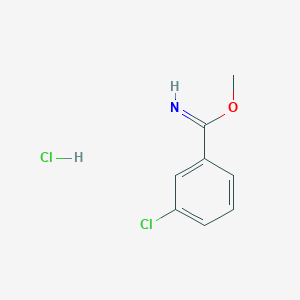
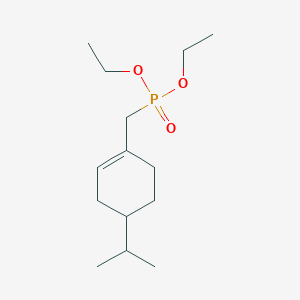
![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
